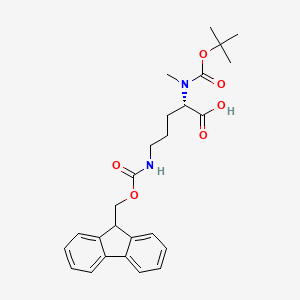
Boc-N-Me-Orn(Fmoc)-OH
描述
Boc-N-Me-Orn(Fmoc)-OH is a derivative of ornithine, an amino acid that plays a role in the urea cycle. This compound is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group at the alpha position and the fluorenylmethyloxycarbonyl (Fmoc) group at the delta position. Additionally, it has a methyl group attached to the alpha nitrogen. These modifications make it a valuable intermediate in peptide synthesis and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Orn(Fmoc)-OH typically involves multiple steps:
Protection of the Alpha Amino Group: The alpha amino group of ornithine is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Delta Amino Group: The delta amino group is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the intermediate with Fmoc chloride in the presence of a base like sodium carbonate.
Methylation of the Alpha Nitrogen: The final step involves the methylation of the alpha nitrogen. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
Boc-N-Me-Orn(Fmoc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protective groups under acidic and basic conditions, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amino groups.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Boc group can be removed using trifluoroacetic acid (TFA), while the Fmoc group can be removed using piperidine.
Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH).
Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.
Major Products Formed
Deprotected Ornithine Derivatives: Removal of protective groups yields ornithine derivatives.
Substituted Ornithine Compounds: Substitution reactions result in various substituted ornithine compounds.
Peptides: Coupling reactions lead to the formation of peptides and peptide derivatives.
科学研究应用
Boc-N-Me-Orn(Fmoc)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides and peptide-based drugs.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Medicinal Chemistry: It serves as a building block in the development of novel therapeutic agents.
Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.
作用机制
The mechanism of action of Boc-N-Me-Orn(Fmoc)-OH is primarily related to its role as an intermediate in peptide synthesis. The protective groups (Boc and Fmoc) prevent unwanted side reactions during peptide bond formation. The methylation of the alpha nitrogen can influence the compound’s reactivity and interaction with other molecules. The compound does not have a direct biological target but facilitates the synthesis of bioactive peptides and proteins.
相似化合物的比较
Similar Compounds
Nalpha-Boc-Ndelta-Fmoc-L-ornithine: Similar structure but lacks the methyl group on the alpha nitrogen.
Nalpha-Boc-Ndelta-Fmoc-L-lysine: Similar protective groups but with a different amino acid backbone.
Nalpha-Boc-Ndelta-Fmoc-L-arginine: Similar protective groups but with a different side chain.
Uniqueness
Boc-N-Me-Orn(Fmoc)-OH is unique due to the presence of the methyl group on the alpha nitrogen, which can influence its reactivity and the properties of the peptides synthesized using this compound. This modification can enhance the stability and bioactivity of the resulting peptides.
属性
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODNRLCAAIRTG-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


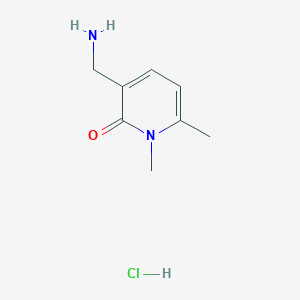
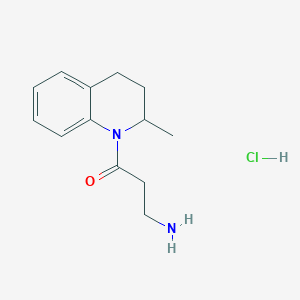
![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)
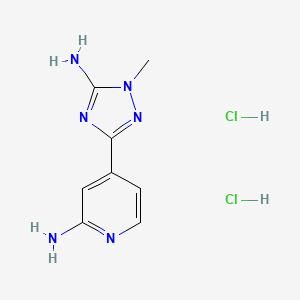
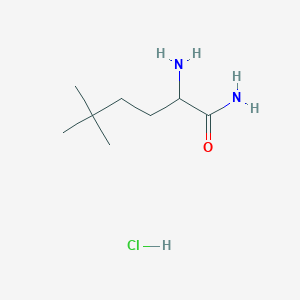
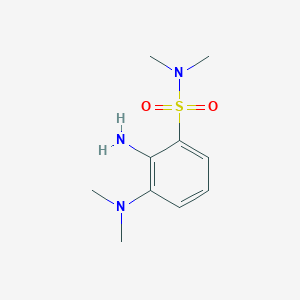
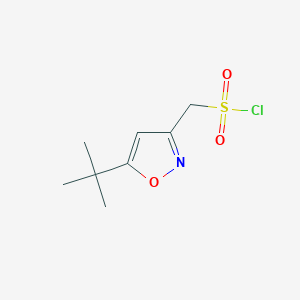
![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)
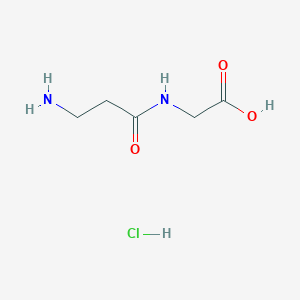
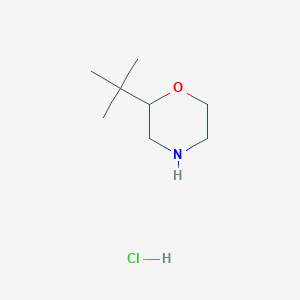
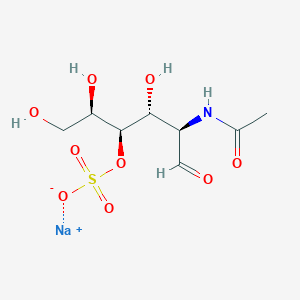
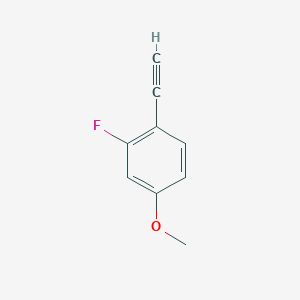
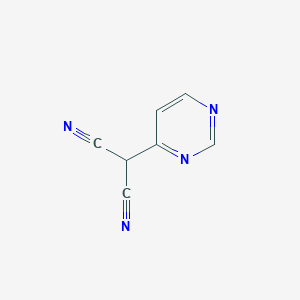
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)
